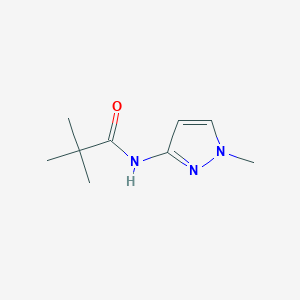
N-cyclohexyl-2-thiophen-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-thiophen-3-ylacetamide, also known as CT-3, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, analgesic, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-thiophen-3-ylacetamide is not fully understood. However, it is believed to exert its anti-inflammatory and neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, as well as by modulating the activity of various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-thiophen-3-ylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, protecting neurons from oxidative stress and inflammation, and inhibiting the formation of beta-amyloid plaques. It has also been shown to have analgesic properties, making it a potential treatment for pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-thiophen-3-ylacetamide in lab experiments is its well-established anti-inflammatory and neuroprotective properties, which make it a useful tool for studying the mechanisms of inflammation and neurodegeneration. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-cyclohexyl-2-thiophen-3-ylacetamide. One area of interest is its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential use as an analgesic for the treatment of pain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of N-cyclohexyl-2-thiophen-3-ylacetamide involves the reaction of cyclohexylamine with 2-bromo-3-thiophenecarboxylic acid in the presence of a base, followed by the acetylation of the resulting amide with acetic anhydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-cyclohexyl-2-thiophen-3-ylacetamide has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In multiple sclerosis, N-cyclohexyl-2-thiophen-3-ylacetamide has been shown to reduce inflammation and demyelination in animal models. In Alzheimer's disease, N-cyclohexyl-2-thiophen-3-ylacetamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, N-cyclohexyl-2-thiophen-3-ylacetamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
properties
IUPAC Name |
N-cyclohexyl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(8-10-6-7-15-9-10)13-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRIYPGCWDFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-thiophen-3-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)





![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)